(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
Description
Significance of Boronic Acids in Organic Synthesis and Chemical Transformations
Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organoboron compounds that have become indispensable in organic chemistry. wikipedia.org Their stability, generally low toxicity, and versatile reactivity make them essential tools for chemists. nih.gov One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comnbinno.com This reaction has revolutionized the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.com
Beyond cross-coupling, boronic acids function as mild Lewis acids, enabling them to form reversible covalent complexes with molecules containing vicinal diol groups, such as sugars and amino acids. wikipedia.orgmolecularcloud.org This unique property is harnessed in the development of chemical sensors, molecular recognition systems, and drug delivery platforms. wikipedia.orgboronmolecular.com The ease of synthesis and the environmental consideration of their byproducts, which often degrade to boric acid, further enhance their appeal as 'green' reagents in chemical synthesis. nih.gov
Importance of Pyrazole (B372694) Heterocycles in Advanced Chemical Design
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. ijraset.com This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. numberanalytics.commdpi.com The pyrazole ring is considered a "privileged structure," as it is a core component in numerous biologically active compounds. nih.gov
Derivatives of pyrazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant properties. nih.govglobalresearchonline.net In addition to pharmaceuticals, pyrazole-based compounds are utilized in agrochemicals as pesticides and herbicides and in materials science for creating dyes, fluorescent agents, and conducting polymers. numberanalytics.comglobalresearchonline.netnbinno.com The versatility of the pyrazole scaffold allows for extensive functionalization, enabling chemists to fine-tune the properties of the final molecules for specific applications. nih.gov
Contextualization of Pyrazole Boronic Acids as Versatile Synthetic Intermediates
Pyrazole boronic acids represent a powerful class of bifunctional reagents that merge the synthetic utility of boronic acids with the functional importance of the pyrazole core. These compounds are highly valued as intermediates because they allow for the direct incorporation of the pyrazole heterocycle into a target molecule via carbon-carbon bond-forming reactions. researchgate.net
The most common application for pyrazole boronic acids is in Suzuki-Miyaura cross-coupling reactions, where they serve as the organoboron partner. rsc.orgnih.gov This allows for the efficient synthesis of aryl- and heteroaryl-substituted pyrazoles, which are structures of significant interest in drug discovery. researchgate.netnih.gov For stability and ease of handling, pyrazole boronic acids are often prepared and stored as their pinacol (B44631) ester derivatives, which can be used directly in coupling reactions or easily converted back to the boronic acid. google.comresearchgate.net The strategic combination of these two functionalities in one molecule provides a streamlined pathway to novel and complex chemical entities. nbinno.comresearchgate.net
Overview of Research Trajectories for (3,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid
This compound is a specific reagent designed to introduce the 3,5-dimethylpyrazol-4-yl group into target structures. Research involving this compound primarily focuses on its role as a synthetic building block.
The synthesis of this and related pyrazole-4-boronic acids typically involves a multi-step process. A common route is the regioselective lithiation of an N-protected 4-halopyrazole at a low temperature, followed by quenching the resulting organolithium intermediate with a borate (B1201080) ester like triisopropyl borate or trimethyl borate. researchgate.netchemicalbook.com Subsequent hydrolysis of the boronate ester yields the desired boronic acid. vulcanchem.com To facilitate this process, the pyrazole nitrogen is often protected, for instance as a tetrahydropyranyl (THP) ether, which can be removed in the final step. sigmaaldrich.com
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net This allows for the formation of a new carbon-carbon bond between the C4 position of the pyrazole ring and an sp²-hybridized carbon of an aryl or heteroaryl halide. This methodology is a key strategy for synthesizing libraries of complex molecules for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies where the pyrazole moiety is a known pharmacophore.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉BN₂O₂ |
| Molecular Weight | 139.95 g/mol |
| IUPAC Name | This compound |
| CAS Number | 280650-61-7 |
| Appearance | Solid |
Data sourced from PubChem CID 21988885. nih.gov
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-3-5(6(9)10)4(2)8-7-3/h9-10H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABZNRCHCVTPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NN=C1C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257567 | |
| Record name | B-(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851524-99-7 | |
| Record name | B-(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851524-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dimethyl 1h Pyrazol 4 Yl Boronic Acid and Derivatives
Strategies for Pyrazole (B372694) Ring Formation Preceding Boronation
The foundational step in many synthetic routes towards (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is the construction of the 3,5-dimethylpyrazole (B48361) core. This heterocyclic scaffold is typically synthesized through a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.
The most common and direct method involves the reaction of acetylacetone (B45752) (pentane-2,4-dione) with hydrazine hydrate. jocpr.com This reaction proceeds via a cyclization-condensation mechanism to yield 3,5-dimethyl-1H-pyrazole. The versatility of this method allows for the synthesis of N-substituted pyrazoles by using substituted hydrazines, such as phenylhydrazine, which would yield 3,5-dimethyl-1-phenyl-1H-pyrazole. jocpr.com
A general representation of this reaction is outlined below:
Reaction Scheme: Synthesis of 3,5-Dimethyl-1H-pyrazole
Synthesis of Boronic Acid Ester Derivatives
Synthesis of Diethanolamine (B148213) Complexed Boronates (DABO Boronates)
The inherent instability of some boronic acids presents challenges for their purification, handling, and storage. A highly effective strategy to overcome these issues is the conversion of the boronic acid into a more stable diethanolamine (DEA) complex, often referred to as a DABO boronate (2,8-dioxa-5-aza-1-bora-bicyclo[3.3.0]octane). These complexes are typically air-stable, crystalline solids that are easier to manage than their free boronic acid counterparts. nih.govresearchgate.netnih.gov
The synthesis of the DABO boronate of this compound is generally straightforward and efficient. The typical procedure involves stirring the parent boronic acid with diethanolamine in an organic solvent, such as dichloromethane, at room temperature. nih.gov Because DABO boronates are often poorly soluble in organic solvents, the product conveniently precipitates from the reaction mixture and can be isolated in high purity by simple filtration. nih.gov
These stable adducts are not merely for storage; they can be used directly in subsequent reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov In the presence of water or a protic co-solvent commonly used in these coupling reactions, the DABO boronate is believed to hydrolyze in situ, regenerating the reactive boronic acid. nih.gov This approach provides an operationally simple alternative to other boronic acid derivatives for palladium-catalyzed reactions. nih.gov
Table 1: General Synthesis Protocol for Pyrazole DABO Boronate
| Step | Procedure | Purpose |
| 1. Reaction Setup | The parent pyrazole boronic acid is dissolved or suspended in a suitable organic solvent (e.g., dichloromethane). | To create a medium for the reaction. |
| 2. Reagent Addition | Diethanolamine (DEA) is added to the mixture. | To form the stable boronate complex. |
| 3. Reaction | The mixture is stirred at room temperature. | To allow for the formation and precipitation of the DABO boronate. |
| 4. Isolation | The resulting solid is collected by vacuum filtration. | To isolate the pure product. |
| 5. Purification | The collected solid is washed with a solvent (e.g., ethyl acetate) to remove any excess diethanolamine. | To ensure high purity of the final DABO boronate complex. nih.gov |
Multicomponent Reaction Pathways in the Synthesis of Pyrazole Boronic Acids
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.comrsc.org MCRs have been developed for the synthesis of various pyrazole derivatives, including those functionalized with boronic acid groups.
One such pathway involves the reaction of a 1,3-dicarbonyl compound, a hydrazine derivative, and a third component that introduces the boron functionality. A notable strategy circumvents the often-limited availability of specific hydrazine precursors by generating them in situ. For instance, arylboronic acids can be coupled with a protected diimide, such as di-tert-butyl dicarboxylate (Boc₂O), under copper catalysis to form a hydrazine precursor. beilstein-journals.orgnih.gov This intermediate can then react in a one-pot process with a 1,3-dicarbonyl compound to yield N-substituted pyrazoles. beilstein-journals.orgnih.gov By incorporating a boron-containing starting material, this methodology can be adapted to produce pyrazole boronic acids directly.
Another MCR approach involves a one-pot, three-component reaction of a pyrazole-carbaldehyde, an amino acid, and a boronic acid to form novel fluorescent pyrazole-containing boron complexes. mdpi.com These reactions highlight the versatility of MCRs in constructing the pyrazole core while simultaneously introducing the desired boronic acid functionality.
Table 2: Illustrative Three-Component Synthesis of a 1-Substituted Pyrazole
| Component 1 | Component 2 | Component 3 | Key Process | Resulting Product |
| Arylboronic Acid | Di(Boc)diimide | 1,3-Dicarbonyl Compound | In situ formation of an arylhydrazine precursor followed by cyclocondensation. beilstein-journals.orgnih.gov | 1-Aryl-pyrazole derivative. |
Derivatization and Functionalization during Synthesis
The synthesis of this compound often involves strategic derivatization and functionalization steps to control reactivity and introduce desired substituents. These strategies include the use of protecting groups and the introduction of various N-substituents on the pyrazole ring.
Protecting groups are essential for managing the reactivity of the pyrazole ring's N-H group during synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in pyrazole chemistry due to its stability under many reaction conditions and its straightforward removal.
The synthesis of a pyrazole boronic acid derivative often begins with a halogenated pyrazole, such as 4-iodo-1H-pyrazole. The nitrogen is first protected with a Boc group, typically by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com The resulting 1-Boc-4-iodopyrazole can then undergo a palladium-catalyzed Miyaura borylation reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), to install the boronic ester at the 4-position. google.com This yields the versatile intermediate, 1-Boc-pyrazole-4-boronic acid pinacol (B44631) ester. google.comsigmaaldrich.comsigmaaldrich.com
The final step is the deprotection of the Boc group. This is often achieved by heating the intermediate, which causes the thermal cleavage of the Boc group and yields the N-H pyrazole-4-boronic acid pinacol ester. google.com
Table 3: Synthesis Steps Using Boc-Protection Strategy
| Step | Reaction | Reagents | Intermediate/Product |
| 1. Protection | N-H protection of 4-halopyrazole. | Di-tert-butyl dicarbonate (Boc₂O). mdpi.com | 1-Boc-4-halopyrazole. |
| 2. Borylation | Palladium-catalyzed cross-coupling. | Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂). google.com | 1-Boc-4-pyrazoleboronic acid pinacol ester. |
| 3. Deprotection | Thermal removal of the Boc group. | Heat. google.com | 4-Pyrazoleboronic acid pinacol ester. |
The substituent on the pyrazole nitrogen atom significantly influences the compound's chemical and biological properties. Various synthetic methods allow for the introduction of a wide range of N-substituents.
One primary method involves starting the pyrazole synthesis with a substituted hydrazine (R-NHNH₂). The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, directly yields the corresponding N-substituted 3,5-dimethylpyrazole. Subsequent borylation at the 4-position can then be performed. As previously mentioned, multicomponent strategies can generate substituted hydrazines in situ from sources like arylboronic acids, providing access to a diverse array of N-arylpyrazoles. beilstein-journals.orgnih.gov
Alternatively, direct N-alkylation of an unprotected pyrazole ring can be performed. However, this can sometimes lead to a mixture of regioisomers. A more controlled method involves the regioselective lithiation of an N-substituted pyrazole, followed by quenching with a boron electrophile (e.g., triisopropyl borate). researchgate.net This approach has been successfully used to synthesize various 1-alkyl-1H-pyrazole-4-ylboronic acids and their corresponding pinacol esters. researchgate.net This method is particularly useful for introducing substituents that might not be compatible with the initial pyrazole ring-forming conditions.
Table 4: Methods for Introducing N-Substituents
| Method | Description | Example Starting Materials |
| Cyclization with Substituted Hydrazine | The pyrazole ring is constructed using a hydrazine that already bears the desired substituent. | Methylhydrazine, Phenylhydrazine, Acetylacetone. |
| In Situ Hydrazine Formation (MCR) | An arylhydrazine is generated from a boronic acid within a one-pot reaction sequence. beilstein-journals.orgnih.gov | Arylboronic acid, Di(Boc)diimide, 1,3-Dicarbonyl compound. |
| Regioselective Lithiation-Borylation | An existing N-substituted pyrazole is selectively deprotonated and then reacted with a boron source. researchgate.net | 1-Methyl-1H-pyrazole, n-Butyllithium, Triisopropyl borate (B1201080). |
Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethyl 1h Pyrazol 4 Yl Boronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organoboronic acids with organic halides or triflates, catalyzed by a palladium complex. (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid serves as a valuable building block in this reaction, allowing for the introduction of the 3,5-dimethyl-1H-pyrazol-4-yl moiety onto various molecular scaffolds. This heterocycle is a common feature in biologically active molecules, making the study of its reactivity in cross-coupling reactions particularly significant. nih.gov The presence of two nitrogen atoms and flanking methyl groups on the pyrazole (B372694) ring introduces specific challenges and reactivity patterns that necessitate careful optimization of the catalytic system. nih.gov
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and its associated ligands. The nitrogen atoms of the pyrazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. nih.gov Furthermore, the two methyl groups adjacent to the carbon-boron bond introduce steric hindrance that can impede key steps in the catalytic cycle. nih.gov
Research into the coupling of this compound with complex organic halides, such as silyl-protected 2-bromo-O6-methylinosine, has provided significant insights into catalyst and ligand efficacy. In one study, a range of palladium catalysts and phosphine (B1218219) ligands were screened to identify an optimal system for this challenging substrate. nih.gov
Several catalytic systems were found to be ineffective. For instance, the use of common bulky phosphine ligands like XPhos and SPhos, often effective for coupling N-rich heterocycles, did not yield the desired product in this specific case. nih.govnih.gov Similarly, the widely used catalyst Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) resulted in low yields of less than 40%. nih.gov Catalyst systems based on the dppf ligand, such as [PdCl₂(dppf)], showed no reaction at all. nih.gov
In contrast, superior results were achieved with catalyst systems employing ferrocenyl-based phosphine ligands. A catalyst system utilizing the dcpf ligand, [PdCl₂(dcpf)] (where dcpf is 1,1'-bis(dicyclohexylphosphino)ferrocene), was identified as a superior system, affording the cross-coupled product in a 65% yield. Another effective ligand, L4 (not fully specified in the immediate text but distinct from others), also enabled the reaction, providing the product in a 50% yield. nih.gov These findings highlight the critical role of the ligand architecture in overcoming the specific challenges posed by the this compound substrate, with ferrocenylphosphine ligands demonstrating particular effectiveness.
| Catalyst / Ligand System | Observed Result with this compound | Yield | Reference |
|---|---|---|---|
| [PdCl₂(dcpf)] | Superior system | 65% | nih.gov |
| Ligand L4 System | Effective | 50% | nih.gov |
| [Pd(PPh₃)₄] / Ligand L5 | Low conversion | <40% | nih.gov |
| [PdCl₂(dppf)] | No reaction | 0% | nih.gov |
| Ligands L1-L3 Systems | No reaction | 0% | nih.gov |
The optimization of reaction parameters such as base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions in the Suzuki-Miyaura coupling of this compound. The base plays a key role in the activation of the boronic acid and facilitates the transmetalation step. The solvent influences the solubility of reactants and the stability of the catalytic species, while temperature affects reaction rates and catalyst stability.
For the successful coupling of this compound with a 2-bromo-O6-methylinosine derivative, a systematic optimization identified a robust set of conditions. nih.gov
Base: Potassium phosphate (B84403) (K₃PO₄) was found to be an effective base for this transformation. Inorganic bases like K₃PO₄ are commonly used in Suzuki-Miyaura reactions involving nitrogen-containing heterocycles. nih.gov
Solvent: Anhydrous 1,4-dioxane (B91453) was employed as the solvent. This ethereal solvent is widely used for palladium-catalyzed cross-coupling reactions due to its ability to dissolve a broad range of organic substrates and its relatively high boiling point. nih.govnih.gov
Temperature and Heating Method: The reaction was successfully carried out at 100°C. nih.gov Both conventional heating and microwave irradiation were shown to be effective. Microwave heating, in particular, allowed for a significant reduction in reaction time to just 30 minutes, compared to 18 hours required with conventional heating, while maintaining comparable yields. nih.gov
These optimized conditions provide a reliable protocol for the utilization of this compound in Suzuki-Miyaura cross-coupling reactions.
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Catalyst | [PdCl₂(dcpf)] (20 mol%) | nih.gov |
| Boronic Acid Stoichiometry | 1.5 equivalents | nih.gov |
| Base | K₃PO₄ (2.0 equivalents) | nih.gov |
| Solvent | Anhydrous 1,4-Dioxane | nih.gov |
| Temperature | 100°C | nih.gov |
| Heating / Time | Conventional (18 h) or Microwave (30 min) | nih.gov |
The scope of the Suzuki-Miyaura reaction with this compound encompasses its coupling with complex, functionalized heterocyclic halides. Its utility has been demonstrated in the synthesis of purine (B94841) nucleoside analogues, which are of significant interest in medicinal chemistry. nih.gov
The successful coupling of this compound with silyl-protected O⁶-alkyl-2-haloinosine derivatives highlights its applicability in complex molecule synthesis. The reaction proceeds with both 2-bromo- and 2-chloro-inosine derivatives, although chloro derivatives are typically less reactive and may require higher catalyst loadings or longer reaction times. nih.gov
However, the reactivity of this compound is subject to significant limitations due to its structural features. The compound is often considered a "problematic" coupling partner for several reasons: nih.gov
Catalyst Inhibition: The two nitrogen atoms in the pyrazole ring can act as ligands for the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium-azolyl complexes, effectively sequestering the active catalyst and hindering the reaction. nih.gov
Steric Hindrance: The presence of two methyl groups at the 3- and 5-positions, flanking the C4-boronic acid group, creates considerable steric bulk. This hindrance can slow down or prevent the crucial transmetalation step, where the pyrazolyl group is transferred from boron to the palladium center. nih.gov
These limitations are evident in the strong dependence of the reaction's success on the chosen catalytic system. As noted previously, many standard palladium catalysts and ligands fail to promote the coupling, underscoring the challenges associated with this particular boronic acid. nih.gov The scope is therefore limited to coupling partners and catalytic systems that can overcome these steric and electronic hurdles.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: A Pd(0) species inserts into the carbon-halide bond of the organic halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst.
For reactions involving this compound, the transmetalation step is particularly critical and challenging. The nucleophilicity of the pyrazolyl group and the steric environment around the carbon-boron bond heavily influence the rate and efficiency of this transfer. The necessity of specific ferrocenyl-based ligands suggests that a well-defined coordination sphere around the palladium is required to facilitate the approach of the bulky pyrazolyl boronate and subsequent group transfer. nih.gov
Furthermore, the presence of the acidic N-H proton on the pyrazole ring introduces an additional layer of complexity. Under the basic reaction conditions, the pyrazole can be deprotonated to form a pyrazolate anion. This anion can interact with the palladium center, leading to the formation of catalytically inactive or less active Pd-azolyl intermediates, which can act as a catalytic resting state. nih.gov The success of catalysts like [PdCl₂(dcpf)] may stem from their ability to promote the desired transmetalation at a rate faster than the formation of these inhibitory off-cycle complexes. nih.gov
Two common side reactions that plague Suzuki-Miyaura couplings, especially with heteroarylboronic acids, are protodeboronation and homocoupling.
Protodeboronation is the cleavage of the carbon-boron bond by a proton source (often water), leading to the formation of 3,5-dimethyl-1H-pyrazole and consuming the boronic acid reagent. This process is often base-catalyzed and can be particularly rapid for certain heteroaryl boronic acids, especially at elevated temperatures. Strategies to mitigate protodeboronation include:
Use of Anhydrous Solvents: Performing the reaction under strictly anhydrous conditions, as demonstrated with the use of anhydrous 1,4-dioxane, can minimize the presence of water. nih.gov
Careful Selection of Base: While a base is necessary, its strength and nature can influence the rate of protodeboronation. The use of K₃PO₄ provides a balance of reactivity for the desired coupling without excessively promoting the side reaction. nih.gov
Short Reaction Times: Employing microwave irradiation to drastically reduce reaction times from many hours to minutes limits the exposure of the boronic acid to conditions that favor protodeboronation. nih.gov
Homocoupling is the palladium-catalyzed coupling of two molecules of the boronic acid to form 4,4'-bi(3,5-dimethyl-1H-pyrazole). This side reaction can occur through various pathways, often involving the reductive activation of a Pd(II) precatalyst or oxidative processes. The selection of a robust catalytic system that favors the cross-coupling pathway is the primary strategy to avoid homocoupling. The successful protocol using [PdCl₂(dcpf)] effectively channels the reactants into the desired cross-coupling product, minimizing the formation of the bipyrazole byproduct. nih.gov
Other Boron-Mediated Transformations
Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other important boron-mediated transformations, which expand its utility in constructing complex molecules.
Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, typically C-N or C-O bonds. It involves the cross-coupling of an aryl boronic acid with an amine or an alcohol. This reaction offers an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination and is often performed under mild conditions, open to the air, and at room temperature. rsc.orgresearchgate.net Given that Chan-Lam couplings have been successfully applied to various pyrazoles to form N-aryl pyrazole derivatives, this compound could theoretically be used as the aryl source to couple with a wide range of amines, amides, and other N-H containing compounds. documentsdelivered.com
Petasis Reaction: The Petasis borono-Mannich (PBM) reaction is a versatile multi-component reaction that combines an amine, a carbonyl compound (like an aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines, including α-amino acids. nih.govgoogle.com The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. This compound could serve as the boronic acid component in this transformation, reacting with an amine and a carbonyl to generate α-(3,5-dimethyl-1H-pyrazol-4-yl) substituted amines, providing rapid access to complex and highly functionalized structures. google.com
Borylation Reactions for Carbon-Boron Bond Formation
The formation of the carbon-boron bond at the C4 position of the 3,5-dimethylpyrazole (B48361) ring is a critical step in the synthesis of this compound. The most prominent and efficient method for this transformation is the iridium-catalyzed C-H borylation of aromatic and heterocyclic compounds. researchgate.net This reaction has become a preferred synthetic route due to its high efficiency, tolerance of a wide array of functional groups, and applicability to diverse heterocyclic substrates. researchgate.net
The catalytic process typically employs an iridium-based precursor, such as [Ir(cod)Cl]₂ or [Ir(OMe)(COD)]₂, in conjunction with a bipyridine ligand, most commonly 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy). researchgate.netmdpi.com The boron source is typically bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netmdpi.com The reaction proceeds via a catalytic cycle involving the C-H activation of the pyrazole ring by an active iridium species. The regioselectivity of this activation is a key aspect, and for pyrazole derivatives, the borylation occurs preferentially at the C4 position. This selectivity is primarily governed by steric factors; the iridium catalyst, encumbered by its ligands, preferentially approaches the least sterically hindered C-H bond on the pyrazole ring, which is the one at the C4 position. researchgate.net
While iridium catalysis is prevalent, alternative methods involving lithiation followed by borylation have also been explored for other pyrazole systems, although these can be less direct and may require specific protecting groups. researchgate.net The iridium-catalyzed approach, however, offers a direct functionalization of the C-H bond, avoiding the need for pre-functionalized substrates like halo-pyrazoles. researchgate.netresearchgate.net
Table 1: Representative Conditions for Iridium-Catalyzed C-H Borylation of Pyrazole Derivatives
| Parameter | Condition | Reference |
| Catalyst Precursor | [Ir(OMe)(COD)]₂ or [Ir(cod)Cl]₂ | researchgate.netmdpi.com |
| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) | researchgate.net |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | researchgate.netmdpi.com |
| Substrate | 3,5-Dimethylpyrazole | N/A |
| Solvent | Typically non-polar, e.g., octane, isooctane | nih.gov |
| Temperature | 80-120 °C | nih.gov |
| Outcome | Regioselective formation of C4-borylated pyrazole | researchgate.net |
Oxidation Pathways of the Boronic Acid Moiety
The boronic acid group in this compound is susceptible to oxidation, a characteristic reaction of organoboronic acids. This transformation typically results in the replacement of the carbon-boron bond with a carbon-oxygen bond, yielding the corresponding hydroxylated derivative, 4-hydroxy-3,5-dimethyl-1H-pyrazole.
The generally accepted mechanism for the oxidation of arylboronic acids involves an oxidative deboronation process. nih.gov The reaction is commonly carried out using an oxidizing agent such as hydrogen peroxide (H₂O₂) in an aqueous or basic medium. The putative mechanism begins with the attack of the peroxide on the electron-deficient boron atom. The rate-limiting step is believed to be a 1,2-migration of the pyrazolyl group from the boron atom to an adjacent oxygen atom. nih.gov This rearrangement results in the formation of a borate (B1201080) ester, which is subsequently hydrolyzed under the reaction conditions to yield the final hydroxylated pyrazole and boric acid.
The stability of the boronic acid to oxidation can be influenced by the electronic environment of the boron atom. It has been reasoned that diminishing the electron density on the boron center can increase its stability against oxidation. nih.govnih.gov For this compound, the electron-rich nature of the pyrazole ring may influence the susceptibility of the boronic acid moiety to this oxidative pathway. The oxidation of boronic acids to alcohols is considered an irreversible process. nih.gov
Reactivity of the Pyrazole Heterocycle
Electrophilic and Nucleophilic Substitution Patterns on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic heterocycle, which dictates its reactivity towards electrophiles and nucleophiles. nih.gov The presence of the boronic acid group at the C4 position influences subsequent substitution reactions.
Electrophilic Substitution: In the pyrazole scaffold, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. nih.govrrbdavc.orgresearchgate.net This is because the intermediates formed by attack at C4 are more stable than those formed by attack at the C3 or C5 positions, which would place a positive charge adjacent to the electron-withdrawing pyridine-like nitrogen. rrbdavc.org Since this compound already has a substituent at the C4 position, further electrophilic substitution on the carbon skeleton is sterically and electronically disfavored. Electrophilic attack would likely occur at one of the ring nitrogen atoms, particularly the basic, pyridine-like nitrogen. nih.govresearchgate.net
Nucleophilic Substitution: The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient due to the electronegativity of the adjacent nitrogen atoms. nih.govresearchgate.net This makes them potential sites for nucleophilic attack, particularly if a suitable leaving group is present at one of these positions. nih.gov In this compound, the methyl groups at C3 and C5 deactivate these positions towards typical nucleophilic substitution reactions.
Formation of Four-Coordinate Boron(III) Complexes and their Disproportionation
The boron atom in this compound is trigonal planar (sp² hybridized) and possesses a vacant p-orbital, rendering it a Lewis acid. This allows it to accept a pair of electrons from a Lewis base to form a stable, tetracoordinate (sp³ hybridized) boron(III) complex. nih.gov
An important reaction pathway for boronic acids is disproportionation, which can be facilitated by bidentate ligands. nih.gov Studies on related pyrazolone (B3327878) systems have shown that in the presence of a base, arylboronic acids can undergo disproportionation to form four-coordinate diarylborinate complexes. nih.gov A proposed mechanism suggests that a bidentate ligand (such as a pyrazole derivative capable of [N,O] or [N,N] chelation) coordinates to the boron atom. This coordination facilitates an aryl group migration between boronic acid units, possibly through a boronic anhydride (B1165640) intermediate, leading to the formation of a more stable four-coordinate species. nih.govresearchgate.net
Another form of disproportionation is the self-condensation of boronic acids to form cyclotrimeric anhydrides known as boroxines. nih.gov This reaction involves the dehydration of three molecules of the boronic acid to form a six-membered B-O-B ring. The formation of boroxines is a reversible equilibrium, and the process can be driven by the removal of water, for example, through azeotropic distillation or by using a strong dehydrating agent. nih.gov For this compound, this would lead to the formation of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-4-yl)boroxine.
Table 2: Potential Boron(III) Complex Formation and Disproportionation Pathways
| Reaction Type | Reactants | Proposed Intermediate/Mechanism | Product Type | Reference |
| Complex Formation | Boronic Acid + Bidentate Ligand + Base | Ligand-assisted aryl group migration | Four-coordinate diarylborinate complex | nih.gov |
| Dehydration/Trimerization | 3 x Boronic Acid | Removal of 3 x H₂O | Boroxine (Cyclotrimeric Anhydride) | nih.gov |
Applications in Advanced Organic Synthesis and Complex Molecule Construction
Construction of Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl scaffolds. nih.govnih.gov (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid serves as an excellent coupling partner in these reactions, readily participating in palladium-catalyzed cross-coupling with a wide range of aryl and heteroaryl halides. nih.gov The presence of the two methyl groups on the pyrazole (B372694) ring influences the electronic and steric environment of the boronic acid, often leading to high yields and clean reaction profiles.
The versatility of this reagent is demonstrated by its successful coupling with various halogenated aromatic and heteroaromatic systems. For instance, the coupling of this compound with different aryl bromides and chlorides, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands like XPhos, has been shown to proceed efficiently. nih.gov These reactions are crucial for the synthesis of molecules where a pyrazole ring is directly linked to another aromatic system, a common motif in many biologically active compounds.
| Aryl Halide Partner | Catalyst/Ligand System | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane/H₂O, 80 °C | 92 | nih.gov |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄, t-BuOH, 100 °C | 88 | nih.gov |
| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 90 °C | 85 | nih.gov |
| 3-Chloroindazole | P1 Precatalyst | K₃PO₄, Dioxane/H₂O, 100 °C | Good to Excellent | nih.gov |
Synthesis of Highly Functionalized Pyrazole Derivatives
Beyond its role in C-C bond formation, the boronic acid functionality of this compound can be transformed into a variety of other functional groups, enabling the synthesis of highly functionalized pyrazole derivatives. These transformations allow for the introduction of heteroatoms and other functionalities at the 4-position of the pyrazole ring, which is often crucial for modulating the biological activity or physical properties of the target molecule.
For example, the boronic acid can be converted to a hydroxyl group through oxidation, typically with reagents like hydrogen peroxide. Furthermore, ipso-substitution reactions can replace the boronic acid with halogens (e.g., using N-iodosuccinimide for iodination) or an amino group (via reaction with hydroxylamine-O-sulfonic acid). These transformations provide access to a range of 4-substituted-3,5-dimethylpyrazoles that can serve as versatile intermediates for further synthetic elaborations. rsc.org
Regioselective Elaboration of the Pyrazole Core
The presence of the boronic acid group at the 4-position of the 3,5-dimethylpyrazole (B48361) ring can influence the regioselectivity of subsequent reactions on the pyrazole core itself. While the boronic acid is often the primary site of reaction, its electronic and steric influence can direct other reagents to specific positions on the ring. For instance, electrophilic substitution reactions on the pyrazole ring, such as nitration or halogenation, can be directed to the remaining unsubstituted carbon atom or to one of the nitrogen atoms, depending on the reaction conditions and the protecting groups employed.
Moreover, the boronic acid can be used as a handle for directed ortho-metalation, where a strong base can deprotonate a neighboring position, followed by quenching with an electrophile. However, the inherent reactivity of the pyrazole ring and the presence of the two nitrogen atoms often lead to complex regiochemical outcomes that require careful optimization of reaction conditions. scbt.com
Development of Fused and Polycyclic Heteroaromatic Systems
This compound and its derivatives are valuable precursors for the construction of fused and polycyclic heteroaromatic systems. These complex scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. One common strategy involves the initial functionalization of the pyrazole core via the boronic acid, followed by intramolecular cyclization reactions.
For instance, a biaryl scaffold constructed via a Suzuki-Miyaura coupling can be designed to undergo a subsequent intramolecular cyclization to form a fused polycyclic system. An example is the synthesis of pyrazolo[3,4-b]pyridines, where a pyrazole precursor bearing appropriate functional groups can be cyclized to form the fused pyridine (B92270) ring. d-nb.infonih.govresearchgate.netrsc.orgnih.gov While direct use of this compound in a one-pot cyclization is less common, its role as a precursor to introduce the necessary functionalities for cyclization is well-established.
Integration into DNA-Encoded Chemical Libraries (DELs)
DNA-Encoded Libraries (DELs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of vast numbers of compounds. researchgate.net The compatibility of a building block with the aqueous and mild reaction conditions required for on-DNA synthesis is paramount. Pyrazole boronic acids, including derivatives of this compound, have been successfully incorporated into DELs. nih.gov
The Suzuki-Miyaura coupling is one of the most robust and widely used reactions in DEL synthesis, and pyrazole boronic acids are valuable coupling partners. nih.gov Their stability and reactivity under aqueous conditions make them suitable for on-DNA reactions. The pyrazole scaffold itself is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. By incorporating this compound into a DEL, a vast chemical space around this important core can be explored for new biological activities. For example, a library incorporating an N-aminoethyl pyrazole building block was used to identify potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov
Precursors for Specialized Organic Molecules
The 3,5-dimethylpyrazole scaffold is a key component in a variety of specialized organic molecules with important applications in medicine and materials science. This compound serves as a crucial precursor for the synthesis of these complex targets.
In medicinal chemistry, the pyrazole ring is a common feature in many kinase inhibitors. nih.govnih.govmdpi.com The ability to introduce various substituents onto the pyrazole core via the boronic acid functionality allows for the fine-tuning of the inhibitor's potency and selectivity. For example, derivatives of this boronic acid have been used in the synthesis of analogs of Celecoxib, a selective COX-2 inhibitor, and other anti-inflammatory agents. d-nb.infonih.govnih.govresearchgate.net
In the field of materials science, pyrazole-containing ligands are used in the development of organic light-emitting diodes (OLEDs). The electronic properties of the pyrazole ring can be modulated through substitution, and this compound provides a convenient entry point for the synthesis of such tailored ligands. researchgate.net
Molecular Design Principles and Biological Target Interactions in Medicinal Chemistry
Rational Design of (3,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid Derivatives as Molecular Scaffolds
The rational design of drug candidates often employs the principle of privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets. The pyrazole (B372694) ring is a well-established privileged scaffold in medicinal chemistry due to its versatile binding properties and synthetic accessibility. mdpi.comnih.gov The incorporation of a boronic acid moiety introduces a unique functional group that can form reversible covalent bonds with serine, threonine, and cysteine residues in the active sites of enzymes, making it a valuable component in the design of enzyme inhibitors. nih.gov
The this compound scaffold combines the favorable characteristics of both the pyrazole ring and boronic acid. The dimethyl substitution on the pyrazole ring can enhance binding affinity through hydrophobic interactions and can also influence the electronic properties of the ring. The strategic placement of the boronic acid at the 4-position of the pyrazole ring provides a key interaction point for engaging with biological targets.
In the context of kinase inhibitor design, for instance, the pyrazole moiety can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving potent and selective inhibition. mdpi.com The boronic acid group can then form a reversible covalent bond with a nucleophilic residue in the active site, further enhancing the inhibitor's potency and duration of action. The rational design of derivatives based on this scaffold involves modifying substituents on the pyrazole nitrogen or other positions to optimize potency, selectivity, and pharmacokinetic properties. For example, in the development of 4-amino-(1H)-pyrazole derivatives as JAK inhibitors, modifications to the core scaffold were guided by the desire to improve kinase inhibition. nih.gov
Strategies for Modulating Biological Target Interactions
Derivatives of pyrazole-boronic acid are often designed as enzyme inhibitors, with a primary focus on kinases and proteases. The boronic acid functional group is key to their mechanism of action, acting as a transition-state analog that can form a reversible covalent bond with a catalytic serine or threonine residue in the enzyme's active site. This interaction mimics the tetrahedral intermediate formed during catalysis, leading to potent inhibition.
While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general mechanism for boronic acid-based inhibitors is well-understood. For instance, the boronic acid group in bortezomib, a proteasome inhibitor, forms a stable complex with the N-terminal threonine of the proteasome's catalytic subunit.
In the case of kinase inhibitors, the pyrazole core often serves to anchor the molecule in the ATP-binding pocket through hydrogen bonds with the hinge region. The boronic acid can then interact with a nearby nucleophilic residue, such as a serine or cysteine, to form a reversible covalent adduct. This dual-binding mode can lead to high potency and selectivity.
The binding affinity of this compound derivatives is a critical parameter in their development as therapeutic agents. Binding affinity is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values are determined through various biochemical assays.
For example, in the development of 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition, the IC₅₀ values against Aurora-A and Aurora-B kinases were determined to assess the potency of the compounds. nih.gov While this study did not use the exact this compound, it did employ a 1,3-dimethyl-1H-pyrazol-4-yl substituent, highlighting the importance of the pyrazole core in achieving significant inhibitory activity. nih.gov
The following table presents data for a series of 4-amino-(1H)-pyrazole derivatives as JAK inhibitors, demonstrating the potent binding affinities that can be achieved with this scaffold.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 3f | 3.4 | 2.2 | 3.5 |
Data sourced from a study on 4-amino-(1H)-pyrazole derivatives as JAKs inhibitors. nih.gov
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. The development of small molecules that can modulate PPIs is a significant area of drug discovery. The general strategy involves identifying "hot spots" at the protein-protein interface, which are small regions that contribute disproportionately to the binding energy. Small molecules are then designed to bind to these hot spots and disrupt the interaction.
While the pyrazole scaffold is utilized in the design of various bioactive molecules, specific examples of this compound derivatives being used to directly modulate protein-protein interactions are not prominently featured in the reviewed scientific literature. However, the structural features of this scaffold, including its ability to participate in hydrogen bonding and hydrophobic interactions, suggest its potential as a starting point for the design of PPI modulators. The boronic acid moiety could also be engineered to form key interactions within a protein-protein interface.
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity.
For pyrazole-based inhibitors, SAR studies often explore substitutions at various positions of the pyrazole ring. For instance, in the development of 3,5-dimethylpyrazole (B48361) derivatives as potential PDE4 inhibitors, SAR studies indicated that the introduction of specific substituent groups to a connected phenyl ring was beneficial for enhancing inhibitory activity against PDE4B. researchgate.net
In another study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors, SAR studies revealed that modifications at the R1 position of the pyrazole-containing scaffold did not significantly affect JAK inhibition, suggesting that this position is not critical for the interaction with JAK proteins. nih.gov This type of information is vital for guiding the design of more potent and selective inhibitors.
The following table summarizes SAR data for a series of 3,5-diaryl-1H-pyrazole derivatives as acetylcholinesterase inhibitors, illustrating how different substitutions impact inhibitory activity.
| Compound | R1 | R2 | IC₅₀ (µM) |
| M1 | H | H | 0.85 |
| M2 | 4-OH | H | 0.62 |
| M3 | 4-OCH₃ | H | 0.78 |
| M4 | 4-Cl | H | 0.55 |
| M5 | 4-NO₂ | H | 0.48 |
Data adapted from a computational prediction study of 3,5-diaryl-1H-pyrazole derivatives. nih.gov
Applications in the Exploration of Novel Biological Mechanisms
This compound and its derivatives are valuable tools in medicinal chemistry for the exploration of novel biological mechanisms. The unique properties of the boronic acid moiety, combined with the pyrazole scaffold, allow for diverse applications in probing biological systems. Boronic acids are known for their ability to form reversible covalent bonds with cis-diols, which are present in many biological molecules, including carbohydrates and glycoproteins. nih.gov This interaction can be exploited to develop sensors and probes for detecting and quantifying these important biomolecules, thereby helping to elucidate their roles in various physiological and pathological processes.
The pyrazole core of this compound serves as a versatile scaffold that can be readily functionalized. This allows for the systematic modification of the molecule's steric and electronic properties to optimize its interaction with specific biological targets. For instance, derivatives of pyrazole boronic acids can be synthesized to target specific enzymes or receptors, and the boronic acid group can act as a "warhead" that covalently interacts with the active site of the target protein. This approach has been successfully used in the development of enzyme inhibitors, providing valuable insights into enzyme function and mechanism.
One of the key applications of this compound in exploring novel biological mechanisms is in the development of chemical probes. These probes can be designed to selectively bind to a particular protein or biomolecule of interest. By attaching a reporter group, such as a fluorescent tag, to the pyrazole scaffold, researchers can visualize the localization and dynamics of the target molecule within cells and tissues. This enables the study of complex biological processes in real-time and can help to identify new drug targets and diagnostic markers.
Furthermore, the use of this compound in structure-activity relationship (SAR) studies contributes to the understanding of molecular recognition principles. nih.gov By synthesizing a library of derivatives with systematic variations in their structure, it is possible to identify the key structural features required for potent and selective biological activity. This information is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. While specific studies on this compound are limited, the principles of its application are well-established within the broader context of medicinal chemistry and chemical biology.
Impact of Substituent Effects on Molecular Interactions
The molecular interactions of this compound with biological targets are significantly influenced by the nature and position of substituents on the pyrazole ring. These substituent effects can be broadly categorized into electronic, steric, and hydrophobic effects, all of which play a crucial role in modulating the binding affinity and selectivity of the molecule.
Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the acidity of the boronic acid group and the electron density of the entire molecule. nih.gov Electron-withdrawing groups, such as nitro or cyano groups, can increase the Lewis acidity of the boron atom, making it a more potent inhibitor of serine proteases. Conversely, electron-donating groups, such as methyl or methoxy (B1213986) groups, can decrease the acidity of the boronic acid. The inherent electron-donating nature of the two methyl groups at the 3 and 5 positions of the pyrazole ring in the parent compound influences its baseline electronic properties.
Steric Effects: The size and shape of substituents on the pyrazole ring can have a profound impact on the molecule's ability to fit into the binding pocket of a biological target. Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. On the other hand, carefully chosen substituents can create favorable steric interactions that enhance binding affinity. For example, a substituent that can occupy a hydrophobic pocket in the target protein can significantly improve the potency of the compound.
Hydrophobic Effects: The hydrophobicity of substituents can influence the molecule's solubility and its ability to cross cell membranes. Increasing the hydrophobicity of a molecule can enhance its binding to a hydrophobic active site but may also lead to decreased aqueous solubility and increased non-specific binding. Therefore, a balance between hydrophobicity and hydrophilicity is often required for optimal drug-like properties.
The interplay of these substituent effects is complex and often non-additive. Therefore, a systematic approach is required to understand the structure-activity relationships of this compound derivatives. The following table provides a hypothetical illustration of how different substituents might influence the inhibitory activity of a this compound derivative against a model enzyme.
| Substituent (R) | Electronic Effect | Steric Effect | Hydrophobic Effect | Hypothetical IC50 (µM) |
|---|---|---|---|---|
| -H | Neutral | Minimal | Low | 50 |
| -F | Electron-withdrawing | Minimal | Low | 25 |
| -CH3 | Electron-donating | Small | Moderate | 40 |
| -CF3 | Strongly electron-withdrawing | Moderate | High | 10 |
| -OCH3 | Electron-donating | Moderate | Moderate | 35 |
| -Ph | Electron-withdrawing (inductive), Electron-donating (resonance) | Large | High | 15 |
This table is for illustrative purposes only and the IC50 values are hypothetical.
A detailed understanding of these substituent effects is essential for the rational design of this compound derivatives with tailored biological activities. By carefully selecting substituents with the desired electronic, steric, and hydrophobic properties, it is possible to optimize the molecular interactions of these compounds with their biological targets and develop potent and selective therapeutic agents.
Applications in Materials Science and Functional Materials Development
Role in the Synthesis of Functional Organic Molecules
The boronic acid moiety of (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is a key player in its utility, primarily through its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orglibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. libretexts.org By coupling the pyrazole (B372694) boronic acid with various aryl or heteroaryl halides, chemists can construct larger, more elaborate molecular frameworks. rsc.orgpsu.edu These resulting molecules, incorporating the 3,5-dimethyl-1H-pyrazol-4-yl unit, can be designed to possess specific electronic, optical, or biological properties, making them functional for a range of applications. The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of functional groups, paving the way for the creation of novel materials with tailored characteristics. psu.edunih.gov
Development of Fluorescent and Optoelectronic Materials
The integration of the this compound core into larger molecular systems has shown significant promise in the development of fluorescent and optoelectronic materials.
Fluorescent Boron Complexes Derived from Pyrazole
Research has demonstrated that pyrazole derivatives can be utilized in the synthesis of novel fluorescent boron(III) complexes. nih.gov In a multicomponent reaction, a pyrazole-containing aldehyde can react with an aminobenzenecarboxylic acid and a boronic acid to form iminoboronates. nih.gov These resulting complexes have been shown to exhibit fluorescence, with emission maxima in the visible spectrum. nih.gov While direct synthesis using this compound is a promising avenue for exploration, existing studies on related pyrazole-boron complexes indicate the potential for creating new fluorescent materials. The photophysical properties of these complexes, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the pyrazole and other components of the complex. nih.gov
Aggregation-Induced Emission (AIE) Enhancement Studies
The phenomenon of aggregation-induced emission (AIE), where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation, is a burgeoning area of materials science. researchgate.netscispace.comrsc.orgnih.gov Pyrazole derivatives have been identified as scaffolds that can exhibit AIE properties. researchgate.net The restriction of intramolecular rotations in the aggregated state is a common mechanism for AIE, and the rigid structure of the pyrazole ring can contribute to this effect. By incorporating this compound into larger, more complex molecules, it is plausible to design new materials that display AIE. These AIE-active materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. rsc.org
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tunable nature of both the metal and organic components allows for the design of MOFs with specific properties for applications in gas storage, separation, and catalysis. nih.gov
The pyrazole moiety is a known and effective linker in the synthesis of MOFs. rsc.orgresearchgate.net Furthermore, the incorporation of boronic acid groups into MOF structures has been shown to enhance their functionality, for instance, in the selective capture of cis-diol-containing biomolecules. researchgate.net Therefore, this compound presents itself as a bifunctional linker candidate for the construction of novel MOFs. The pyrazole ring can coordinate with the metal centers, while the boronic acid group can either serve as an additional coordination site or be available for post-synthetic modification, introducing further functionality into the pores of the MOF. The dimethyl substitution on the pyrazole ring can also influence the resulting framework's topology and pore environment.
Design of Chemosensors and Biological Imaging Agents
The development of chemosensors for the detection of specific ions and molecules is crucial for environmental monitoring and medical diagnostics. Pyrazole derivatives have been extensively investigated as platforms for chemosensors due to their ability to coordinate with metal ions and their favorable photophysical properties. rsc.orgrsc.orgresearchgate.netsemanticscholar.org
Boronic acids are also well-established as recognition units for saccharides and other diol-containing compounds. nih.gov The combination of a pyrazole scaffold and a boronic acid group in this compound makes it a promising candidate for the development of selective chemosensors. For instance, a rhodamine-pyrazole derivative has been successfully used as a colorimetric and fluorescent sensor for Al³⁺, Fe³⁺, and Cr³⁺ ions. rsc.org It is conceivable that a sensor based on this compound could be designed to detect specific metal ions through a change in its fluorescence or color upon binding. nih.gov
In the realm of biological imaging, fluorescent probes are indispensable tools. nih.govnih.govmdpi.commdpi.com Boronic acid-based probes have been developed for imaging hydrogen peroxide and amyloid-beta plaques. nih.govnih.gov The pyrazole core can be functionalized to create probes with desirable photophysical properties, such as long-wavelength emission and high quantum yields. nih.gov By chemically modifying this compound with appropriate fluorophores and targeting moieties, it is possible to create novel probes for visualizing specific biological targets and processes within living cells. mdpi.comrsc.org
Photoreactive and Photochromic Systems Utilizing Pyrazole Boronic Acid Derivatives
Photochromic materials, which undergo a reversible change in color upon exposure to light, are of great interest for applications in optical data storage, smart windows, and molecular switches. rsc.org Pyrazole derivatives have been incorporated into photochromic systems. researchgate.net For instance, a photochromic compound containing a pyrazolone (B3327878) ring has been synthesized and its photochromism attributed to a photoisomerization from an enol to a keto form. researchgate.net
The synthesis of photochromic molecules often involves the strategic assembly of different functional units. acs.orgresearchgate.netmdpi.com The this compound unit could potentially be integrated into such systems. For example, it could be coupled with other photoactive moieties via Suzuki-Miyaura reactions to create novel photochromic compounds. The electronic properties of the pyrazole ring could influence the photochromic behavior of the resulting molecule, such as the wavelength of light required for switching and the stability of the different isomeric states.
Theoretical and Computational Studies of 3,5 Dimethyl 1h Pyrazol 4 Yl Boronic Acid
Quantum Chemical Calculations (e.g., DFT, TDDFT)
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful computational methods used to investigate the electronic properties of molecules. dntb.gov.ua These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. dntb.gov.ua Such studies on related pyrazole (B372694) boronic acid pinacol (B44631) ester compounds have provided a framework for understanding the electronic behavior of this class of molecules. dntb.gov.ua
The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
For pyrazole derivatives, the HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. In the case of (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, the boronic acid group is expected to influence the energy and distribution of the LUMO.
Quantum chemical calculations can provide precise values for the HOMO and LUMO energies, allowing for the determination of various global reactivity descriptors, as detailed in the table below. These descriptors are derived from the orbital energies and are crucial for predicting the molecule's behavior in chemical reactions. materialsciencejournal.org
| Descriptor | Formula | Significance |
| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to accept electrons. |
This table is generated based on established theoretical chemistry principles.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. dntb.gov.uaresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas denote intermediate potentials. researchgate.net
For this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the boronic acid group, highlighting these as nucleophilic centers. Conversely, a positive potential would be expected around the hydrogen atoms, particularly the N-H and O-H protons, indicating their electrophilic character. nih.gov
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netwikipedia.org It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (lone pairs, single bonds, double bonds, etc.). wikipedia.orgjuniperpublishers.comwisc.edu This analysis is crucial for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| LP(N) | π(C=C) | Hypothetical value |
| LP(O) | σ(B-C) | Hypothetical value |
| π(C=C) | π*(C=N) | Hypothetical value |
This table presents hypothetical donor-acceptor interactions and stabilization energies for illustrative purposes, as specific data for the target molecule is not available.
Organic molecules with extensive π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. jhuapl.edu These materials have applications in optoelectronics, such as in optical switching and frequency conversion. jhuapl.edu Pyrazole and its derivatives have been investigated for their NLO properties. researchgate.netnih.gov
Tautomerism and Conformational Analysis of Pyrazole Moieties
Pyrazoles are known to exhibit annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the ring. nih.gov For this compound, two tautomeric forms are possible, differing in the position of the N-H proton. The relative stability of these tautomers can be influenced by factors such as the solvent and the presence of intermolecular interactions. nih.gov
Computational studies can predict the relative energies of the different tautomers and the energy barriers for their interconversion. nih.gov For 3,5-disubstituted pyrazoles, the tautomeric equilibrium can be influenced by the electronic and steric effects of the substituents. fu-berlin.de In the case of this compound, the two tautomers are equivalent due to the symmetrical substitution at the 3 and 5 positions.
Conformational analysis focuses on the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the boronic acid group relative to the pyrazole ring. Computational methods can be used to map the potential energy surface for this rotation and identify the most stable conformers.
Proton Transfer and Intermolecular Interaction Studies
Proton transfer is a fundamental chemical process that can be investigated using computational methods. For this compound, both intramolecular and intermolecular proton transfer events are conceivable. Intramolecular proton transfer could occur between the N-H group of the pyrazole ring and an oxygen atom of the boronic acid group.
Intermolecular interactions, such as hydrogen bonding, play a crucial role in the solid-state structure and solution-phase behavior of this compound. researchgate.net The N-H and O-H groups of the molecule can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the boronic acid group can act as hydrogen bond acceptors. Computational studies can model these interactions and predict the geometries and energies of the resulting hydrogen-bonded dimers or larger aggregates. The formation of trimers through hydrogen bonds has been observed in the crystal structure of 3,5-dimethylpyrazole (B48361). fu-berlin.de
Computational Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules, offering insights that can guide synthetic efforts. For this compound, while specific computational studies on its reactivity are not extensively documented in publicly available literature, the reactivity of related pyrazole and boronic acid derivatives has been explored using methods such as Density Functional Theory (DFT). These studies allow for the calculation of various electronic properties and reactivity descriptors that help in understanding and predicting chemical behavior.
DFT calculations can be employed to determine the distribution of electron density within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
Local reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), provide more detailed information about specific reactive sites within a molecule. Fukui functions (fk+ and fk-) identify the atoms most susceptible to nucleophilic and electrophilic attack, respectively. The MEP visually represents the electrostatic potential on the electron density surface of the molecule, with negative potential (typically colored red or yellow) indicating regions prone to electrophilic attack and positive potential (blue) indicating regions susceptible to nucleophilic attack. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are often identified as key sites for interaction.
In the context of chemical transformations like the Suzuki-Miyaura cross-coupling reaction, where this compound would serve as a coupling partner, computational studies can model the reaction mechanism. This includes calculating the energies of reactants, transition states, and products to determine the activation energy barriers for different steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov Such calculations can help predict the feasibility of a reaction, optimize reaction conditions, and understand the origins of regioselectivity and stereoselectivity. For instance, DFT studies have been used to investigate the N-alkylation of pyrazole derivatives, successfully predicting that alkylation occurs at the N2 nitrogen atom by analyzing transition-state energies. researchgate.netnih.gov
The following table summarizes global reactivity descriptors calculated for various pyrazole derivatives using DFT, which are indicative of their chemical reactivity. While these are not for this compound itself, they provide a reference for the types of values that would be computationally determined.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method |
|---|---|---|---|---|
| 4-phenylazopyrazolo-3,5-diamine (L1) | -5.67 | -2.23 | 3.44 | DFT |
| 4-(2-methylphenylazo)pyrazolo-3,5-diamine (L2) | -5.58 | -2.15 | 3.43 | DFT |
| 4-(4-methoxyphenylazo)pyrazolo-3,5-diamine (L7) | -5.41 | -1.99 | 3.42 | DFT |
| Pyrazole | -6.91 | 0.41 | 7.32 | DFT |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. While specific molecular docking studies featuring this compound as the ligand are not prominent in the literature, numerous studies have been conducted on various pyrazole derivatives, highlighting their potential as inhibitors for a range of biological targets. These studies provide a framework for how this compound could be investigated.
The general workflow of a molecular docking simulation involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the ligand are obtained, often from crystallographic databases like the Protein Data Bank (PDB) or by computational modeling. Hydrogen atoms are typically added, and charges are assigned.
Defining the Binding Site: A specific region on the receptor, known as the binding pocket or active site, is defined for the docking calculations.
Docking Algorithm: A scoring function and a search algorithm are used to generate and evaluate numerous possible binding poses of the ligand within the receptor's active site.
Analysis of Results: The resulting poses are ranked based on their predicted binding affinity (e.g., in kcal/mol), and the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed.
Docking studies on pyrazole derivatives have demonstrated their potential as inhibitors for various enzymes. For instance, pyrazole derivatives have been docked into the active sites of receptor tyrosine kinases (like VEGFR-2), Aurora A kinase, and cyclin-dependent kinase 2 (CDK2) to screen for potential anticancer agents. nih.gov These studies often reveal key interactions between the pyrazole core and amino acid residues in the active site. The nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors.
The following interactive table summarizes results from molecular docking studies of different pyrazole derivatives against various protein targets. This illustrates the type of data generated and the insights gained from such simulations.
| Pyrazole Derivative | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|---|
| 1-(5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl)ethanone | Staphylococcus aureus protein | 3TYE | -8.2 | LEU-205, LYS-12, GLN-13 |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 | 2VTO | -10.35 | Not specified |
| Pyrazole-benzimidazolone hybrid (Compound 12) | Human 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Not specified | Not specified | GLN 307, ASN 423, PHE 392 |
| 1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one derivative (Compound 12) | Cyclooxygenase-2 (COX-2) | Not specified | Not specified | Not specified |
This table showcases findings from molecular docking studies on various pyrazole derivatives to demonstrate the methodology and potential applications for this compound. nih.govresearchgate.netbiointerfaceresearch.commdpi.com
By applying these computational methods to this compound, researchers could predict its reactivity in various chemical reactions and screen its potential as a ligand for different biological targets, thereby guiding future experimental work.
Advanced Spectroscopic and Crystallographic Characterization Techniques
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy probes the functional groups present in the molecule.
FT-IR Spectroscopy : The FT-IR spectrum is expected to be characterized by a strong, broad absorption band in the 3200–3400 cm⁻¹ region, corresponding to the O-H stretching vibrations of the boronic acid group, likely broadened by hydrogen bonding. A sharp peak around 3100-3200 cm⁻¹ can be attributed to the N-H stretch of the pyrazole (B372694) ring. The asymmetric B-O stretching vibration typically appears as a strong, broad band around 1330–1380 cm⁻¹. C-H stretching vibrations of the methyl groups are expected just below 3000 cm⁻¹. researchgate.net Vibrations associated with the pyrazole ring (C=N and C=C stretching) would appear in the 1400–1600 cm⁻¹ region.
FT-Raman Spectroscopy : FT-Raman spectroscopy provides complementary information. Aromatic C-H and ring stretching vibrations are often strong in the Raman spectrum, which would aid in confirming the pyrazole ring structure. The symmetric B-O stretch, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Absorption Spectroscopy : The pyrazole ring is an aromatic heterocycle, and (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is expected to exhibit UV absorption due to π →π* electronic transitions within this system. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. Studies on related phenylboronic acids show absorption maxima typically in the 280-290 nm range. informaticsjournals.co.in A shift in the absorption wavelength with increasing solvent polarity would indicate a change in the dipole moment between the ground and excited states. researchgate.net
Emission Spectroscopy : While many simple boronic acids are not strongly fluorescent, pyrazole derivatives can exhibit fluorescence. rsc.org If the compound is fluorescent, an emission spectrum can be recorded, and the Stokes shift (the difference in wavelength between the absorption and emission maxima) can be calculated. A significant Stokes shift suggests a notable difference in geometry between the ground and excited electronic states. informaticsjournals.co.in The fluorescence properties, including quantum yield, would likely be sensitive to environmental factors such as solvent and pH.
Mass Spectrometry (HRMS, LC-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₅H₉BN₂O₂). The calculated monoisotopic mass is approximately 139.07 g/mol . In practice, boronic acids are prone to dehydration under MS conditions, often forming the cyclic trimer (boroxine). This could lead to the observation of ions corresponding to the monomer, dimer, trimer, and their dehydration products, complicating spectral interpretation. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is a powerful tool for purity assessment and identification of related impurities. nih.gov Analysis by LC-MS can confirm the mass of the parent compound and help identify byproducts from its synthesis or degradation products, such as the corresponding deboronated pyrazole. nih.govresearchgate.net
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related structures provides valuable insights. nih.govrsc.orgresearchgate.net Boronic acids commonly form intermolecular hydrogen-bonded dimers in the solid state, where the hydroxyl groups of two molecules interact to form a stable eight-membered ring. fu-berlin.de A crystal structure would precisely define the bond lengths, bond angles, and torsion angles of the pyrazole ring and the boronic acid moiety. It would also reveal the details of the crystal packing, including intermolecular hydrogen bonds involving the pyrazole N-H group and the boronic acid hydroxyls, which dictate the supramolecular architecture.
Chromatographic Methods for Purity Assessment (HPLC, UPLC)
Chromatographic techniques are essential for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a common method for purity analysis. However, a significant challenge in the analysis of boronic acids is their susceptibility to on-column hydrolysis or degradation, particularly on standard silica-based C18 columns where free silanol (B1196071) groups can interact with the Lewis acidic boron atom. researchgate.net To mitigate this, methods often employ columns with reduced silanol activity, such as the Waters XTerra™ MS C18, which provides a more inert surface. researchgate.netresearchgate.net The choice of sample diluent is also critical; aprotic solvents like acetonitrile (B52724) are preferred over protic solvents (e.g., methanol, water) to prevent premature hydrolysis. researchgate.net
Ultra-High-Performance Liquid Chromatography (UPLC) : UPLC offers higher resolution and significantly shorter analysis times compared to traditional HPLC. An optimized UPLC-MS method using an Acquity BEH C18 column with an acetonitrile/ammonium acetate (B1210297) mobile phase has been shown to be effective for the high-throughput analysis of a wide range of boronic acids. rsc.orgresearchgate.net Such a method would be well-suited for the rapid purity assessment and reaction monitoring of this compound.
Future Research Directions and Emerging Paradigms for 3,5 Dimethyl 1h Pyrazol 4 Yl Boronic Acid
Exploration of Novel Synthetic Pathways and Catalytic Systems
Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid and its derivatives. While traditional methods exist, emerging paradigms in organic synthesis offer significant potential for improvement.
Direct C-H Borylation: A key area of exploration is the direct C-H borylation of the 3,5-dimethyl-1H-pyrazole precursor. This approach, utilizing transition-metal catalysts (e.g., iridium or rhodium), would be highly atom-economical, avoiding the need for pre-functionalized pyrazoles like 4-bromo-3,5-dimethyl-1H-pyrazole. Research could focus on developing catalysts with high regioselectivity for the C-4 position.
Flow Chemistry and Process Optimization: The use of continuous flow reactors can offer significant advantages over batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. Future studies could aim to translate existing batch syntheses into robust flow processes.
Novel Catalytic Systems: Beyond established palladium catalysts for Suzuki-Miyaura couplings, research into new catalytic systems is warranted. For instance, developing base-free Suzuki couplings using the corresponding lithium hydroxy ate complex of the boronic acid could simplify reaction workups and improve substrate scope. researchgate.net
Alternative Energy Sources: The application of microwave irradiation and ultrasonication represents a promising direction for accelerating reaction times and improving yields. researchgate.net For example, ultrasound has been shown to improve the synthesis of related pyrazole (B372694) derivatives under phase transfer catalysis conditions. researchgate.net
Design of Advanced Derivatives with Tailored Reactivity Profiles
The core structure of this compound offers multiple sites for modification, allowing for the design of advanced derivatives with fine-tuned properties.
N-1 Functionalization: The N-1 position of the pyrazole ring is a prime target for introducing a wide variety of substituents. Alkylation, arylation, or acylation at this position can significantly alter the steric and electronic properties of the molecule, influencing its reactivity in cross-coupling reactions and its binding properties in biological or supramolecular systems. jocpr.com
Modification of the Boronic Acid Moiety: Converting the boronic acid to its corresponding pinacol (B44631) ester or MIDA (N-methyliminodiacetic acid) boronate can enhance its stability, making it more amenable to storage and specific reaction conditions. The Burke group, for instance, has developed methods for synthesizing difficult-to-access MIDA boronates, which offer controlled, slow-release of the boronic acid for cross-coupling reactions. researchgate.net
Substitution at the Methyl Groups: While more synthetically challenging, the modification of the C-3 and C-5 methyl groups could introduce additional functionality. For example, replacing methyl groups with trifluoromethyl groups could enhance the Lewis acidity of the boron center and alter the lipophilicity of the molecule.
The systematic creation of a library of these derivatives would enable structure-activity relationship (SAR) studies, crucial for optimizing the compound for specific applications, from catalysis to medicinal chemistry. nih.gov
Expansion of Applications in Multifunctional Materials and Devices
The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced materials.
Fluorescent Sensors: Boronic acids are well-known for their ability to reversibly bind with diols, such as those found in carbohydrates. By incorporating the pyrazole boronic acid moiety into a fluorophore, it is possible to design sensors where the binding event modulates the fluorescence output. mdpi.com The pyrazole ring itself can be part of a fluorescent system, and its derivatization can tune the photophysical properties. mdpi.com Future work could focus on creating sensors with high selectivity for specific biologically important saccharides.
Organic Electronics: The pyrazole nucleus is an electron-rich heterocycle, and polymers or molecular materials incorporating this unit could exhibit interesting semiconductor properties. chemimpex.com The boronic acid function serves as a versatile chemical handle for incorporating the pyrazole unit into larger conjugated systems via Suzuki-Miyaura cross-coupling. Research in this area would involve synthesizing and characterizing the electronic properties of oligomers and polymers derived from the parent compound. chemimpex.com
Metal-Organic Frameworks (MOFs): The pyrazole's N-H and pyridinic nitrogen atoms can act as ligands for metal ions, while the boronic acid can form boronate esters or participate in hydrogen bonding. This dual functionality could be exploited to construct novel MOFs with tailored porosity and functionality for applications in gas storage or catalysis.
| Potential Application Area | Role of this compound | Key Research Goal |
| Chemical Sensing | Diol-binding unit and component of a fluorophore system. mdpi.com | Development of selective sensors for carbohydrates and other biomolecules. chemimpex.com |
| Organic Electronics | Building block for conjugated polymers and organic semiconductors. chemimpex.com | Synthesis of novel materials with tailored optoelectronic properties for devices like OLEDs or OFETs. |
| Functional Polymers | Monomer for creating polymers with specific binding or catalytic properties. chemimpex.com | Creation of advanced materials for separation, catalysis, or drug delivery. |
| Metal-Organic Frameworks | Bifunctional linker combining metal coordination (pyrazole) and covalent/supramolecular interactions (boronic acid). mdpi.com | Design of porous materials with high stability and functionality for gas storage or heterogeneous catalysis. |
Deeper Mechanistic Understanding of Complex Reaction Pathways
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity.
Role of the Pyrazole Moiety: The adjacent nitrogen atoms of the pyrazole ring can influence the reactivity of the boronic acid group through intramolecular coordination or by acting as a proton shuttle. Mechanistic studies, including kinetic analysis and in-situ spectroscopic monitoring (e.g., FT-IR, NMR), could elucidate the precise role of the pyrazole ring in key reactions like Suzuki-Miyaura coupling or direct amidation. rsc.orgnih.gov
Boron-Catalyzed Reactions: Boronic acids can themselves act as catalysts. Detailed investigations into the mechanism of reactions catalyzed by this compound are needed. For instance, in direct amidation reactions, the mechanism may not proceed through a simple monomeric acyloxyboron intermediate. Recent studies suggest more complex pathways involving dimeric B-O-B motifs that activate the carboxylic acid while delivering the amine nucleophile. rsc.org Understanding these pathways is key to designing more efficient catalysts.
Characterization of Intermediates: The isolation and structural characterization (e.g., via X-ray crystallography) of reaction intermediates, such as boroxines (the trimeric anhydride (B1165640) of the boronic acid) or complexes formed with reactants and solvents, would provide invaluable snapshots of the reaction coordinate.
Computational Approaches for Predictive Design and Optimization
In silico methods are becoming indispensable tools for accelerating research and development. Applying computational chemistry to this compound can provide predictive insights and guide experimental work.
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of the molecule and its derivatives. nih.gov This allows for the rationalization of reactivity patterns and the prediction of spectroscopic properties (NMR, IR, UV-Vis). rsc.org Furthermore, DFT can be employed to model entire reaction pathways, calculate activation energies, and elucidate complex reaction mechanisms, helping to distinguish between proposed mechanistic cycles. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, 3D-QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity or material properties. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic targets. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, for example, its interaction with a biological target like an enzyme or its role in the formation of supramolecular assemblies. nih.gov These simulations can reveal preferred binding modes and conformational changes that are not apparent from static models.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predict geometry, electronic structure, and spectroscopic properties; model reaction mechanisms and calculate transition states. rsc.orgnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Correlate molecular structure with biological activity or material properties to guide the design of new derivatives. nih.gov |
| Molecular Docking | Predict the binding mode and affinity of derivatives to biological targets like proteins. nih.govsemanticscholar.org |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the compound in complex environments (e.g., in a protein binding site or within a supramolecular structure). nih.gov |
Integration into Supramolecular Assemblies and Nanoscale Systems
The field of supramolecular chemistry offers exciting opportunities to utilize this compound as a programmable building block for self-assembled systems.
Hydrogen Bonding Motifs: The molecule possesses multiple hydrogen bond donor and acceptor sites: the pyrazole N-H (donor), the pyrazole pyridinic nitrogen (acceptor), and the two hydroxyl groups of the boronic acid (donors and acceptors). nih.gov This rich functionality allows for the formation of diverse and predictable hydrogen-bonded structures, such as dimers, catemers (polymeric chains), and 2D or 3D networks. nih.gov Studies on related pyrazoles have shown that substituents can direct the assembly into different supramolecular structures. nih.gov
Boronic Acid-Diol Interactions: The covalent yet reversible interaction between the boronic acid and diols can be used as a driving force for self-assembly. For example, mixing the pyrazole boronic acid with multifunctional diols could lead to the formation of dynamic covalent polymers or supramolecular gels.
Crystal Engineering: The boronic acid moiety is a powerful synthon in crystal engineering, capable of forming robust O-H···O and O-H···N hydrogen bonds. nih.gov By co-crystallizing this compound with various N-donor compounds, it is possible to create a wide range of crystalline materials with distinct packing arrangements and properties, such as stacked layers or helical chains. nih.govresearchgate.net Hirshfeld surface analysis can be used to quantify the intermolecular interactions that stabilize these crystal structures. nih.gov
Future research in this area will focus on harnessing these non-covalent interactions to construct functional nanoscale systems, such as responsive materials, molecular machines, or frameworks for targeted drug delivery.
Q & A
Q. What are the common synthetic routes for (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, where the boronic acid acts as a nucleophile. Key considerations include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with bipyridine ligands enhance regioselectivity in aryl-nitrile cross-coupling (e.g., describes Pd-mediated decarbonylation).
- Temperature Control : Reactions often proceed at 80–100°C to balance reactivity and boronic acid stability.
- Boronic Acid Protection : Use of pinacol esters or diol derivatives prevents premature trimerization (boroxine formation) during synthesis ().
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from 2-propanol improves purity ().
Q. What analytical techniques are most effective for characterizing this compound, and how can dehydration/boroxine formation be mitigated?
Methodological Answer:
Q. How is this boronic acid utilized in drug discovery, particularly in designing protease inhibitors or anticancer agents?
Methodological Answer:
- Proteasome Inhibition : Acts as a bioisostere for carbonyl groups in inhibitors (e.g., bortezomib analogs) by forming reversible bonds with catalytic threonine residues ().
- Anticancer Screening : Tested against glioblastoma cells via viability assays (MTT) at 10–100 µM doses. Structure-activity relationships (SAR) are refined by modifying pyrazole substituents ().
- PK/PD Optimization : Prodrug strategies (e.g., esterification) improve solubility and bioavailability ().
Advanced Research Questions
Q. What mechanistic insights explain the role of this boronic acid in palladium-catalyzed cross-coupling reactions, and how do competing pathways affect regioselectivity?
Methodological Answer:
- Coordination Mechanism : The boronic acid facilitates Pd coordination to nitriles, enabling decarbonylation via a six-membered transition state (, Scheme 4A). Competing pathways (e.g., protodeboronation) are minimized using electron-deficient aryl nitriles.
- Regioselectivity Control : Steric hindrance from 3,5-dimethyl groups directs coupling to ortho positions. Computational modeling (DFT) predicts energy barriers for alternative pathways ().
Q. How does the thermal stability of this boronic acid compare to other aromatic analogs, and what structural factors dictate its degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Pyrazole-ring methyl groups enhance stability (degradation onset ~250°C vs. ~200°C for phenylboronic acids) ().
- Degradation Pathways : Dehydration to boroxines dominates under heat. Substituent electronics (e.g., electron-withdrawing groups) accelerate oxidation to phenolic byproducts ().
Q. How should researchers address contradictions between computational predictions and experimental results regarding reactivity in nucleophilic substitutions?
Methodological Answer:
- Validation Workflow :
- Compare DFT-calculated activation energies with kinetic data (e.g., oxidation rates in ).
- Use competitive binding assays (e.g., alizarin red S) to validate boronic acid-diol affinities ().
- Adjust solvation models in simulations to match experimental buffers ().
Q. What strategies improve aqueous solubility and bioavailability of derivatives in preclinical studies?
Methodological Answer:
Q. What experimental approaches distinguish specific glycoprotein binding from non-specific interactions in bioactivity studies?
Methodological Answer:
- Buffer Optimization : Use high-pH buffers (e.g., ammonium acetate, pH 6.5–7.5) to enhance boronic acid-diol esterification specificity ().
- Competitive Assays : Co-incubate with excess mannitol or sorbitol to block non-glycosylated protein binding ().
- Mutagenesis Studies : Compare binding to wild-type vs. glycosylation-deficient protein mutants ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
